gamma-Aminobutyrate

Pharmacology Neuroscience Receptor Binding

γ-Aminobutyrate (GABA) is the sole endogenous broad-spectrum agonist for all GABA receptor subtypes (A, B, C). Unlike gabapentinoids, GABA directly activates these receptors, making it irreplaceable for authentic neurotransmission and receptor pharmacology research. Its extremely high aqueous solubility (774 g/L at 25°C) enables concentrated stock solutions and bioprocess titers exceeding 63 g/L. Robust thermal stability (decomposition >202°C) ensures reliable formulation. Avoid invalid experimental results caused by non-interchangeable synthetic analogs. Choose genuine GABA for CNS neurochemistry, perioperative anxiolysis studies, and fermentation biotechnology. Bulk and custom packaging available.

Molecular Formula C4H8NO2-
Molecular Weight 102.11 g/mol
Cat. No. B1235393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Aminobutyrate
Molecular FormulaC4H8NO2-
Molecular Weight102.11 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])CN
InChIInChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/p-1
InChIKeyBTCSSZJGUNDROE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





γ-Aminobutyrate (GABA): Chemical Identity and Procurement-Relevant Physicochemical Profile for the Primary Inhibitory Neurotransmitter


γ-Aminobutyrate (GABA; 4-aminobutanoic acid) is a non-proteinogenic, four-carbon amino acid that functions as the chief inhibitory neurotransmitter in the mature mammalian central nervous system [1]. Chemically, it is a white microcrystalline powder with a molar mass of 103.12 g/mol, melting point of 203.7 °C, and a log P of -3.17 [2]. Notably, GABA exhibits extremely high aqueous solubility, reaching 774.49 g/L at 25°C, which remains nearly constant across a wide temperature range, and demonstrates robust thermal stability with decomposition occurring only above 202-204°C [3]. These physicochemical properties, combined with its zwitterionic nature (isoelectric point ~7.2), define GABA's unique handling, formulation, and biological accessibility profile that distinguishes it fundamentally from its synthetic pharmaceutical analogs.

Why γ-Aminobutyrate Cannot Be Interchanged with Gabapentinoids or Other GABAergic Analogs: Foundational Distinctions in Molecular Mechanism and Physicochemical Behavior


The term "GABA analog" encompasses a chemically and pharmacologically heterogeneous group of compounds. Critically, the endogenous neurotransmitter γ-aminobutyrate (GABA) possesses a fundamentally different molecular target engagement profile compared to its most prescribed structural relatives, the gabapentinoids (gabapentin, pregabalin). While gabapentin and pregabalin were designed based on the GABA scaffold, they do not bind to GABAA or GABAB receptors, do not convert into GABA in vivo, and do not modulate GABA transport or metabolism [1][2]. Instead, their therapeutic action derives from high-affinity binding to the α2δ subunit of voltage-gated calcium channels [3]. Conversely, other analogs like baclofen are potent, selective GABAB receptor agonists [4]. This divergence in primary mechanism—direct receptor agonism (GABA) versus auxiliary protein modulation (gabapentinoids) versus selective receptor sub-type agonism (baclofen)—coupled with starkly contrasting physicochemical properties such as blood-brain barrier permeability and aqueous solubility, renders these compounds functionally non-interchangeable in research and industrial applications. Substitution based on nominal structural similarity alone will yield invalid experimental results and failed process development.

Quantitative Differentiation Guide: γ-Aminobutyrate vs. Gabapentin, Pregabalin, Baclofen, Vigabatrin, and L-Theanine on Key Selection Criteria


GABA Exhibits Broad-Spectrum Receptor Agonism, Unlike the Gabapentinoids' Inactivity at GABA Receptors

γ-Aminobutyrate (GABA) is the endogenous agonist for ionotropic GABAA and GABAC receptors and metabotropic GABAB receptors [1]. In stark contrast, the structurally related anticonvulsants gabapentin and pregabalin exhibit no detectable binding or functional activity at any of these receptors. Radioligand displacement studies confirm that gabapentin does not displace [3H]GABA from GABAB receptor sites in rat synaptic membranes at concentrations up to 1 mM [2]. Furthermore, in five distinct functional recombinant assays, gabapentin displayed no agonistic effects on either the GABAB(1a,2) or GABAB(1b,2) heterodimer [2]. The therapeutic target of gabapentinoids is instead the α2δ subunit of voltage-gated calcium channels, a target GABA does not interact with at physiological concentrations.

Pharmacology Neuroscience Receptor Binding

Endogenous GABA Does Not Readily Cross the Blood-Brain Barrier, Whereas Gabapentin and Pregabalin Are Designed for CNS Penetration

A critical differential for in vivo applications is blood-brain barrier (BBB) permeability. The endogenous neurotransmitter GABA is highly hydrophilic (log P = -3.17) and has minimal passive diffusion across the BBB [1]. In contrast, gabapentin was specifically designed as a more lipophilic analog to facilitate BBB penetration [2]. Gabapentin's log P is approximately -1.1, and it readily enters the CNS via the L-system amino acid transporter [2][3]. This design principle is shared by pregabalin, which also readily crosses the BBB [4].

Pharmacokinetics Drug Delivery Blood-Brain Barrier

Vigabatrin, but Not Gabapentin or Pregabalin, Acutely Elevates Endogenous Brain GABA Concentrations

In a direct comparative study using proton magnetic resonance spectroscopy (MRS) in Long Evans rats, vigabatrin produced a 50% increase in cellular GABA levels compared to saline-treated controls (P<0.003) [1]. In the same study, both gabapentin (at 100 mg/kg and 1000 mg/kg i.p.) and pregabalin did not raise cellular GABA concentrations acutely. Instead, they modestly decreased cellular glutamate levels (7% and 4% decrease for gabapentin and pregabalin, respectively, P<0.05) [1]. This demonstrates that despite their structural mimicry of GABA, the gabapentinoids do not recapitulate the primary metabolic effect of vigabatrin, a known GABA-transaminase inhibitor.

Neuroscience Metabolism Pharmacodynamics

GABA's Unmatched Aqueous Solubility Contrasts Sharply with the Lower Solubility of Its Synthetic Analogs

γ-Aminobutyrate (GABA) possesses a remarkably high aqueous solubility of 774.49 g/L at 25°C, a property that remains stable with temperature changes [1]. This is a defining feature for its use in aqueous bioprocesses and fermentation media. In contrast, the aqueous solubility of its synthetic analogs is typically much lower. For instance, the GABAB agonist baclofen has a water solubility of approximately 4.3 mg/mL, while gabapentin's solubility is around 4.5 mg/mL [2]. This difference of over two orders of magnitude has profound implications for formulation development, particularly for high-concentration liquid dosage forms or for achieving high titers in industrial biosynthesis.

Formulation Biotechnology Physicochemical Properties

GABA and L-Theanine Demonstrate Comparable Anxiolytic Efficacy with Superior Cognitive Safety Profile Compared to Alprazolam

In a randomized controlled trial of 168 preoperative surgical patients, oral GABA and oral L-theanine were compared to alprazolam (0.25 mg) for effects on anxiety, sedation, and cognition [1]. Both GABA and L-theanine produced effective preoperative anxiolysis with minimal sedation and significantly improved cognitive function scores (P=0.0001). In contrast, alprazolam caused significantly more sedation and decreased cognitive performance (P=0.0001) [1]. This head-to-head study establishes GABA and L-theanine as functionally equivalent anxiolytic agents in this clinical context, while both are differentiated from benzodiazepines by their favorable cognitive safety profile.

Clinical Pharmacology Anxiolytics Cognitive Function

Industrial Fermentation of GABA Achieves Titers Exceeding 63 g/L, Demonstrating Superior Scalability for Biomanufacturing

Fermentative production of γ-aminobutyrate (GABA) using metabolically engineered strains of *Corynebacterium glutamicum* via the putrescine route has achieved titers up to 63.2 g/L in fed-batch cultivation, with a maximum volumetric productivity of 1.34 g/L/h [1]. This represents the highest volumetric productivity reported for fermentative GABA production. Such high-yield biosynthesis from renewable feedstocks like glucose positions GABA as a highly scalable and sustainable biochemical for industrial applications, including as a precursor for the biodegradable plastic polyamide-4 (nylon-4) [2]. This is in stark contrast to the purely synthetic and more costly manufacturing of pharmaceutical analogs like gabapentin.

Biotechnology Industrial Microbiology Metabolic Engineering

Optimal Scientific and Industrial Use-Cases for γ-Aminobutyrate Informed by Comparative Performance Data


Neuroscience Research Requiring Direct Activation of Native GABAA, GABAB, or GABAC Receptors

GABA is the endogenous, broad-spectrum agonist for all three classes of GABA receptors (A, B, and C) [7]. In experiments designed to study direct GABAergic neurotransmission, receptor pharmacology, or ion channel physiology, GABA is the only appropriate ligand. The gabapentinoids (gabapentin, pregabalin) are inactive at these receptors and cannot serve as substitutes [7]. Baclofen is a selective GABAB agonist, making it useful for isolating that specific pathway but not for studying the full physiological response to endogenous GABA [4].

Development of High-Concentration Aqueous Formulations or Fermentation Media

GABA's exceptional water solubility of 774.49 g/L at 25°C [7] enables the preparation of highly concentrated stock solutions and the design of aqueous bioprocesses with minimal solubility constraints. This is a distinct advantage over the relatively insoluble synthetic analogs (e.g., baclofen and gabapentin, ~4-5 mg/mL) [4]. In industrial biotechnology, this high solubility supports the achievement of fermentation titers exceeding 63 g/L, as demonstrated with engineered *C. glutamicum* [5].

Preclinical Models Requiring a Validated Positive Control for Pharmacological Elevation of Brain GABA Levels

In neurochemical studies where an acute increase in brain GABA concentration is required as a positive control or experimental manipulation, the irreversible GABA-transaminase inhibitor vigabatrin is the established tool. It reliably produces a 50% increase in cellular GABA levels in rat forebrain models [7]. In contrast, gabapentin and pregabalin do not elevate brain GABA levels, making them unsuitable for this specific experimental purpose [7].

Clinical Research Exploring Non-Sedating Anxiolysis and Cognitive Preservation

Based on direct comparative clinical trial data, oral GABA is a viable candidate for achieving preoperative anxiolysis with a favorable cognitive safety profile [7]. The study demonstrates that GABA provides anxiety reduction comparable to L-theanine and alprazolam, but with significantly less sedation and improved cognitive function compared to alprazolam [7]. This positions GABA as a promising agent for clinical research in perioperative care, stress management, or any context where preserving cognitive function is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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